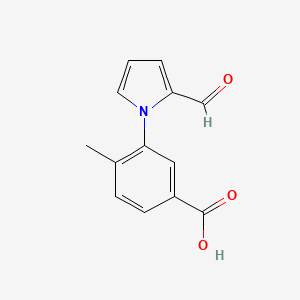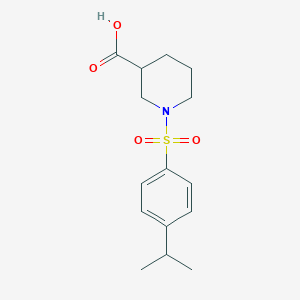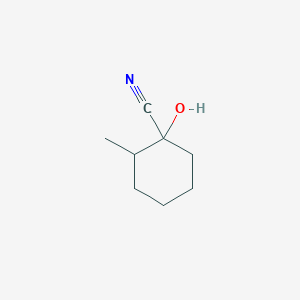
p-Toluenesulfenyl chloride
Vue d'ensemble
Description
p-Toluenesulfenyl chloride: is an organic compound with the chemical formula C7H7ClS. It is a sulfenyl chloride derivative of toluene, characterized by a sulfenyl chloride functional group attached to a methyl-substituted benzene ring. This compound is known for its reactivity and is widely used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: p-Toluenesulfenyl chloride can be synthesized through the action of chlorine on a solution of p-toluenethiol or p-tolyl disulfide in anhydrous carbon tetrachloride. The reaction involves passing chlorine gas into a solution of p-toluenethiol in carbon tetrachloride, resulting in the formation of this compound as an orange-red mobile liquid .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes as laboratory methods, with adjustments for scale and efficiency. The use of anhydrous conditions and controlled addition of chlorine are crucial to ensure high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: p-Toluenesulfenyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form p-toluenesulfonyl chloride.
Reduction: It can be reduced to p-toluenethiol.
Substitution: It can participate in substitution reactions, where the sulfenyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like amines and alcohols can react with this compound under basic conditions to form sulfenamides and sulfenates, respectively.
Major Products:
Oxidation: p-Toluenesulfonyl chloride.
Reduction: p-Toluenethiol.
Substitution: Sulfenamides and sulfenates.
Applications De Recherche Scientifique
p-Toluenesulfenyl chloride has a wide range of applications in scientific research, including:
Biology: It can be used to modify biological molecules, such as proteins, by introducing sulfenyl groups.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which p-toluenesulfenyl chloride exerts its effects involves the reactivity of the sulfenyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparaison Avec Des Composés Similaires
p-Toluenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfenyl chloride group.
Benzenesulfenyl chloride: Similar in reactivity but lacks the methyl group on the benzene ring.
Uniqueness: p-Toluenesulfenyl chloride is unique due to its specific reactivity profile, which allows for selective introduction of sulfenyl groups into organic molecules. This makes it a valuable reagent in organic synthesis and various industrial applications .
Propriétés
IUPAC Name |
(4-methylphenyl) thiohypochlorite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGBMGFQNOGIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine](/img/structure/B3168707.png)
![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)




![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3168749.png)
![Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168764.png)
![Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168767.png)





